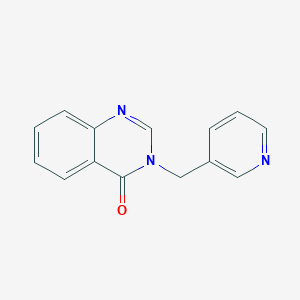

3-(Pyridin-3-ylmethyl)quinazolin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11N3O |

|---|---|

Molecular Weight |

237.26 g/mol |

IUPAC Name |

3-(pyridin-3-ylmethyl)quinazolin-4-one |

InChI |

InChI=1S/C14H11N3O/c18-14-12-5-1-2-6-13(12)16-10-17(14)9-11-4-3-7-15-8-11/h1-8,10H,9H2 |

InChI Key |

NDSMZKSVISIQON-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CN=CC=C3 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CN=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pyridin 3 Ylmethyl Quinazolin 4 One and Structural Analogs

Classical and Contemporary Approaches to Quinazolinone Synthesis

The synthesis of the quinazolinone core has been a subject of extensive research for over a century, leading to a variety of effective methods. These can be broadly categorized into classical and contemporary approaches.

Classical Methods: The earliest methods for quinazolinone synthesis, often requiring harsh reaction conditions, laid the groundwork for all subsequent developments.

Niementowski Quinazolinone Synthesis: This is a straightforward and widely known method involving the thermal condensation of anthranilic acid with an amide, such as formamide (B127407), typically at elevated temperatures (around 120 °C) tandfonline.comnih.gov. The reaction proceeds through the formation of an o-amidobenzamide intermediate, which then cyclizes with the elimination of water nih.gov.

Condensation with N-Acylanthranilic Acids: Another classical route involves heating an N-acylanthranilic acid with a primary amine or ammonia (B1221849) nih.gov. This method is versatile for introducing substituents at the N-3 position. The initial step often involves the acylation of anthranilic acid to form the N-acylanthranilic acid intermediate, which is then cyclized with an amine. For instance, reacting anthranilic acid with an acyl chloride like butyryl chloride yields N-butyryl anthranilic acid, which can be cyclized using acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate then reacts with primary amines to yield 2,3-disubstituted quinazolinones nih.gov.

Contemporary Methods: Modern synthetic chemistry has introduced more efficient, milder, and environmentally benign methods for quinazolinone synthesis.

Metal-Catalyzed Synthesis: Transition-metal catalysis has revolutionized quinazolinone synthesis, offering high efficiency and broad substrate scope. mdpi.comnih.gov Copper-catalyzed reactions are common, such as the coupling of 2-halobenzamides with nitriles or the tandem reaction of (2-bromophenyl)methylamines with amides. organic-chemistry.orgorganic-chemistry.org Iron catalysts, like FeCl3 and FeBr2, have also been employed for cascade reactions and the synthesis from 2-aminobenzylamines. mdpi.comorganic-chemistry.org Ruthenium and manganese-based catalysts are used in dehydrogenative coupling strategies, which are highly atom-economical. nih.govorganic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation has significantly reduced reaction times and often improves yields compared to conventional heating. tandfonline.comresearchgate.net This technique has been successfully applied to modify classical methods, such as the Niementowski synthesis, making them more efficient. nih.gov

Green Chemistry Approaches: In line with the principles of sustainable chemistry, recent efforts have focused on developing environmentally friendly protocols. This includes the use of greener solvents, such as deep eutectic solvents (DES), and catalysts like p-toluenesulfonic acid or even natural acids like lemon juice to promote cyclization under milder conditions. tandfonline.comresearchgate.net

Targeted Synthesis of N-3 Substituted Quinazolinones

Introducing substituents at the N-3 position of the quinazolinone ring is crucial for modulating the pharmacological properties of these compounds. Several targeted strategies have been developed to achieve this with high precision and diversity.

Cyclocondensation Reactions

Cyclocondensation remains a cornerstone for the synthesis of N-3 substituted quinazolinones. This approach typically involves the reaction of a bifunctional precursor, like an anthranilic acid derivative, with a component that provides the N-3 substituent and the C-2 atom.

A common method is the three-component reaction of anthranilic acid, an amine, and an orthoester (e.g., trimethyl orthoformate). tandfonline.comresearchgate.net This one-pot synthesis is highly efficient for producing a variety of 3-substituted quinazolin-4(3H)-ones. Another well-established route involves first creating a 2-substituted-3,1-benzoxazin-4-one from N-acylanthranilic acid. This benzoxazinone intermediate readily reacts with primary amines, where the amine displaces the ring oxygen atom to form the desired N-3 substituted quinazolinone. nih.gov A more direct approach involves the reaction of 2-aminobenzamides with various aldehydes, often catalyzed by an acid like p-toluenesulfonic acid (PTSA) at high temperatures, to yield the target compounds. nih.gov

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly convergent and efficient strategies for rapidly building molecular complexity from three or more starting materials in a single step. nih.gov

The Ugi four-component reaction (Ugi-4CR) has been adapted for the synthesis of complex quinazolinone structures. acs.org For example, a protocol involving an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation can produce diverse polycyclic quinazolinones. nih.gov Another innovative approach uses cyanamide (B42294) as the amine component in an Ugi-4CR, followed by a radical-induced cyclization. nih.gov Three-component reactions are also prevalent. One such method involves the one-pot assembly of arenediazonium salts, nitriles, and bifunctional anilines (like anthranilates) to form quinazolin-4(3H)-ones. acs.org Another example is the conversion of cyclic imines with acid chlorides and various nucleophiles to generate tricyclic annulated quinazolinones. nih.gov

Palladium-Catalyzed Coupling Strategies

Palladium catalysis is a powerful tool for forming the critical C-N bond to attach the N-3 substituent. These methods are valued for their broad functional group tolerance and high yields.

One strategy involves the palladium-catalyzed coupling of N-substituted o-bromobenzamides with formamide to yield 3-substituted quinazolinones. organic-chemistry.org A more complex and convergent approach is the palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and an isocyanide, which proceeds through an isocyanide insertion/cyclization sequence. organic-chemistry.org The Suzuki cross-coupling reaction, a staple in C-C bond formation, has also been ingeniously applied. For instance, bromo-substituted quinazolines can be coupled with boronic esters of other heterocycles to create highly conjugated systems, demonstrating the power of this method for derivatization. mdpi.comresearchgate.net Furthermore, a general method for the N-monoarylation of amidines using a palladium catalyst has been developed. The resulting N-arylamidine can then undergo a one-pot cyclization with an aldehyde to furnish the quinazoline (B50416) core. nih.gov

Annulation Reactions

Annulation, or ring-forming, reactions provide another elegant pathway to the quinazolinone scaffold. These reactions often involve the formation of multiple bonds in a single cascade process.

A notable example is the base-promoted annulation of ortho-fluorobenzamides with amides. acs.org This reaction proceeds via an initial SNAr reaction, where the amide nitrogen displaces the fluorine atom, followed by an intramolecular cyclization to form the quinazolinone ring. This method is efficient for producing a range of 2,3-disubstituted quinazolinones. acs.org Annulation can also be the final step in a longer sequence, such as the palladium-catalyzed annulation that follows an Ugi-4CR to construct polycyclic quinazolinone systems. nih.govacs.org A novel route for synthesizing 3-(pyridin-2-yl)quinazoline-2,4(1H,3H)-diones involves the annulation of anthranilic esters with N-pyridyl ureas, which proceeds without a metal catalyst. nih.gov

Synthesis of 3-(Pyridin-3-ylmethyl)quinazolin-4-one Derivatives

The specific synthesis of this compound and its derivatives can be achieved through several of the general pathways described above, tailored with the appropriate pyridine-containing starting materials.

One of the most direct methods is through cyclocondensation reactions. evitachem.com This can involve the reaction of an anthranilic acid derivative with 3-aminomethylpyridine under conditions that promote cyclization. A one-pot procedure reacting anthranilic acid, 3-aminomethylpyridine, and an orthoformate would be a typical approach. evitachem.com

Catalytic methods, particularly those using palladium or copper, are also applicable to enhance yield and selectivity. evitachem.com For instance, a palladium-catalyzed coupling of 2-bromobenzamide (B1207801) with 3-aminomethylpyridine, followed by cyclization, could be a viable route.

The synthesis of structurally similar analogs provides further insight. For example, 3-(pyridin-2-yl)quinazoline-2,4(1H,3H)-diones have been synthesized through the annulation of anthranilic esters with N-pyridyl ureas. nih.gov This metal-free method involves heating the reactants, leading to the formation of an N-aryl-N'-pyridyl urea (B33335) intermediate which then undergoes cyclocondensation. nih.gov While this produces a dione, modifications of this strategy could potentially lead to the quinazolin-4-one structure.

Derivatization can also occur by modifying the quinazolinone core after its formation. For example, various 3-(4-aminophenyl)-2-methyl-3H-quinazolin-4-one derivatives have been synthesized and then further modified by diazotizing the amino group and coupling it with active methylene (B1212753) compounds to attach pyrazolinone and pyrazole (B372694) moieties. mdpi.comnih.gov A similar strategy could be employed if starting with a 3-(aminobenzyl)quinazolin-4-one to create a diverse library of derivatives.

Introduction of Pyridine (B92270) Moiety at the N-3 Position

The introduction of a substituent at the N-3 position of the quinazolinone ring is a critical step in the synthesis of this class of compounds. A primary method for achieving this is through the N-alkylation of a pre-formed quinazolin-4(3H)-one. This reaction typically involves treating the quinazolinone with an alkylating agent, such as a pyridin-3-ylmethyl halide, in the presence of a base. The nitrogen atom at the 3-position acts as a nucleophile, attacking the electrophilic carbon of the pyridinylmethyl group to form the desired N-C bond.

Another prevalent strategy is the cyclocondensation reaction. evitachem.com This approach often starts with an anthranilic acid derivative which is reacted with a suitable pyridine-containing compound to construct the quinazolinone ring system with the pyridine moiety already in place at the N-3 position. evitachem.com For instance, the reaction of 2-aminobenzamides with appropriate aldehydes can lead to the formation of the quinazolinone ring. nih.gov Similarly, methods have been developed for the synthesis of related 3-(pyridinyl)quinazoline-2,4(1H,3H)-diones via the annulation of anthranilic esters with N-pyridyl ureas, which showcases a technique for forging the N-3-pyridine connection. nih.gov

Modifications and Substitutions on the Quinazolinone Nucleus (e.g., C-2, C-6, C-7, C-8)

Functionalization of the quinazolinone nucleus itself is a key strategy for creating structural analogs. These modifications are typically achieved by using substituted starting materials in the synthesis. For example, by starting with a substituted anthranilic acid or 2-aminobenzamide (B116534), various functional groups can be incorporated into the benzene (B151609) ring portion of the quinazolinone core.

Research has demonstrated the synthesis of analogs with substituents at several positions. For the closely related 3-benzylquinazolin-4-one series, derivatives have been synthesized with chloro groups at the C-6 or C-7 positions, and methyl groups at the C-7 position. nih.gov These are typically prepared from the corresponding 5-chloro, 4-chloro, or 4-methyl-2-aminobenzamides. nih.gov Similarly, 6-bromo derivatives have been prepared, showcasing modification at the C-6 position. mdpi.com The introduction of methoxy (B1213986) groups is also a common modification. nih.gov Substitutions at the C-2 position are also frequently explored to further diversify the chemical space of quinazolinone derivatives. nih.gov

| Compound Name | Position of Substitution | Substituent | Yield | Melting Point (°C) |

|---|---|---|---|---|

| 3-Benzyl-2-(3-hydroxybenzyl)-7-methylquinazolin-4(3H)-one | C-7 | -CH₃ | 86% | 184-186 |

| 3-Benzyl-6-chloro-2-(3-hydroxybenzyl)quinazolin-4(3H)-one | C-6 | -Cl | 91% | 197-199 |

| 3-Benzyl-7-chloro-2-(3-hydroxybenzyl)quinazolin-4(3H)-one | C-7 | -Cl | 87% | 190-192 |

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry approaches have been applied to the synthesis of quinazolinone derivatives. These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. frontiersin.org For the synthesis of quinazolinones, microwave assistance can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. frontiersin.orgnih.gov This technique has been successfully applied to various synthetic routes for quinazolinones, including the widely used Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides. frontiersin.org The efficiency of microwave-assisted synthesis is attributed to the rapid, uniform heating of the reaction mixture. frontiersin.org Furthermore, this method can be combined with the use of environmentally benign solvents, such as water or bio-sourced solvents like pinane, to further enhance the green credentials of the synthesis. rsc.orgnih.gov

Solvent-Free Conditions

Performing reactions under solvent-free conditions represents a significant step towards greener synthesis by eliminating volatile organic compounds (VOCs), which are often hazardous and difficult to recycle. For the synthesis of quinazolinone derivatives, solvent-free methods have been developed that involve heating a mixture of the reactants, often with a solid catalyst.

One notable example is the use of Montmorillonite K-10 clay as a catalyst for the reaction between anthranilic acid and an amide. researchgate.netresearchgate.net In this procedure, the solid reactants are mixed with a catalytic amount of the clay and heated, leading to the formation of the quinazolinone product. researchgate.net This method avoids the need for a solvent, simplifies the work-up procedure, and allows for the recovery and potential reuse of the catalyst. researchgate.net The efficiency of this particular reaction was shown to be dependent on the amount of catalyst used, with yields increasing significantly as the catalyst loading was optimized. researchgate.net

| Reactants | Catalyst Amount (g) | Time (h) | Isolated Yield |

|---|---|---|---|

| Anthranilic acid (10 mmol) + Nicotinamide (10 mmol) | 0.02 | 1 | 59% |

| Anthranilic acid (10 mmol) + Nicotinamide (10 mmol) | 0.04 | 1 | 67% |

| Anthranilic acid (10 mmol) + Nicotinamide (10 mmol) | 0.08 | 0.5 | 71% |

| Anthranilic acid (10 mmol) + Nicotinamide (10 mmol) | 0.10 | 0.5 | 85% |

| Anthranilic acid (10 mmol) + Nicotinamide (10 mmol) | 0.12 | 0.5 | 86% |

Ionic Liquid Mediated Reactions

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. They can act as both the solvent and catalyst for a variety of chemical transformations. The synthesis of quinazoline derivatives has been successfully carried out in ionic liquids such as 1-butyl-3-methylimidazolium bromide ([Bmim][Br]). ijaresm.comresearchgate.net These reactions benefit from mild conditions, short reaction times, and high product yields. ijaresm.com The use of ILs often facilitates product isolation, as the non-volatile nature of the IL allows for easy separation of the product, and the IL can potentially be recovered and reused for subsequent reactions. ijaresm.com

Molecular Design and Advanced Computational Investigations of 3 Pyridin 3 Ylmethyl Quinazolin 4 One Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. researchgate.net For quinazolinone derivatives, DFT calculations provide fundamental information about their geometry, electronic structure, and reactivity. dntb.gov.uaresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic and optical properties of a molecule. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. ossila.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. wikipedia.org

In the context of 3-(pyridin-3-ylmethyl)quinazolin-4-one derivatives, DFT calculations are used to determine these energy levels. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity, as less energy is required for electronic excitation. nih.gov This can indicate that charge transfer occurs within the molecule. nih.gov For example, DFT studies on related quinazolinone structures have shown that modifications to the substituents on the quinazolinone or pyridine (B92270) rings can modulate the HOMO-LUMO gap, thereby fine-tuning the molecule's electronic characteristics. researchgate.netresearchgate.net The energy of the HOMO-LUMO gap can provide insights into the wavelengths a compound can absorb. ossila.com In some N-heterocyclic compounds, it has been noted that orbitals other than the primary HOMO and LUMO, such as HOMO-1 or LUMO+1, can play a significant role in chemical reactivity. wuxibiology.com

Table 1: Representative Frontier Orbital Energies for Heterocyclic Systems

| Molecule/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene (B151609) | -6.76 | -0.99 | 5.77 |

| Pyridine | -6.82 | -1.18 | 5.64 |

| Pyrimidine (B1678525) | -7.21 | -1.41 | 5.80 |

| Triazine | -7.81 | -1.72 | 6.09 |

This table presents calculated HOMO and LUMO energy levels for fundamental six-membered aryl cycles to illustrate electronic trends in N-heterocyclic compounds, which are relevant to the pyridinyl and quinazolinone moieties. Data derived from DFT calculations (B3LYP/6-31+G(d,p)). researchgate.net

The stability of different conformers is influenced by factors such as steric hindrance and torsional strain. libretexts.org Staggered conformations, where bulky groups are further apart, are generally more stable (lower in energy) than eclipsed conformations where they are closer. organicchemistrytutor.comlibretexts.org The most stable conformation is often the 'anti' arrangement, where the largest substituent groups are positioned 180° from each other. libretexts.org Less stable, yet still staggered, are 'gauche' conformations where these groups are 60° apart. libretexts.org

In related flexible molecules, it has been shown that the polarity of the surrounding medium can significantly influence conformational preferences. soton.ac.uk For this compound derivatives, computational studies can map the potential energy surface as a function of the dihedral angle of this rotatable bond, identifying the most stable, low-energy conformations that the molecule is likely to adopt when interacting with a biological target. lumenlearning.com

Molecular Docking Studies for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor). chemicalpapers.com It is widely used to understand how quinazolinone derivatives may interact with various biological targets, such as protein kinases, which are often implicated in diseases like cancer. nih.govnih.gov

Docking studies on quinazolin-4(3H)-one derivatives have revealed key interaction patterns with various protein kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR). nih.gov

Key interactions frequently observed include:

Hydrogen Bonding: The nitrogen atoms within the quinazolinone and pyridine rings, as well as the carbonyl oxygen of the quinazolinone core, often act as hydrogen bond acceptors. For instance, studies have shown the carbonyl oxygen and a nitrogen atom of the quinazolinone ring forming hydrogen bonds with the amide group of asparagine residues (e.g., Asn433 in BRD4) in the protein's active site. nih.gov Similarly, interactions with residues like Leu83, Glu12, and Asp86 have been noted in CDK2. nih.gov

Hydrophobic and π-Interactions: The aromatic rings of the quinazolinone and pyridine moieties frequently engage in hydrophobic and π-stacking interactions with aromatic amino acid residues such as histidine (e.g., His84) and with alkyl side chains of residues like alanine, valine, and leucine. nih.gov These interactions are crucial for anchoring the ligand within the binding pocket. nih.gov The pyridine group, in particular, can enhance binding affinity to biological targets. evitachem.com

Molecular docking programs calculate a score that estimates the binding affinity between the ligand and the protein. snv63.ru This score is often expressed in energy units (e.g., kcal/mol), where a more negative value indicates a stronger predicted binding affinity. These calculations allow for the comparison of different derivatives and help prioritize which compounds to synthesize and test experimentally. nih.gov

For example, a study on quinazolin-4(3H)-one derivatives targeting PARP-1 showed docking scores ranging down to -10.343, indicating a strong affinity for the enzyme's active site. snv63.ru In another study targeting BRD4 and PARP1, a lead compound was identified with docking scores of -7.052 kcal/mol and -6.343 kcal/mol, respectively. nih.gov These computational predictions are a key part of the drug design cycle, although they are approximations and must be validated by experimental assays. nih.govlu.se

Table 2: Predicted Binding Affinities of Quinazolinone Derivatives against Various Kinase Targets

| Compound Derivative | Target Protein | Predicted Binding Affinity (Docking Score) | Key Interacting Residues |

| Derivative 2i | CDK2 | Not specified, but strong interaction noted | Asp86, Ile10, Gly11, His84, Ala31, Leu134 nih.gov |

| Derivative 3i | CDK2 | Not specified, but stronger than 2i | Leu83, Glu12, Gln131, Asn132 nih.gov |

| Derivative 2i | EGFR | Not specified, but strong interaction noted | Met793, Thr790, Val726, Ala743, Lys745 nih.gov |

| Derivative 3i | EGFR | Not specified, but stronger than 2i | Arg841, Asn842, Lys745, Asp855, Met793 nih.gov |

| Lead Compound 1 | BRD4 | -7.052 kcal/mol | Asn433 nih.gov |

| Lead Compound 1 | PARP1 | -6.343 kcal/mol | Not specified nih.gov |

| Compound 4 | PARP-1 | -10.343 | Not specified snv63.ru |

This table summarizes findings from molecular docking studies on various quinazolin-4(3H)-one derivatives, illustrating their predicted binding affinities and key interactions with different protein targets. nih.govnih.govsnv63.ru

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the predicted binding pose obtained from docking. unisi.it

By simulating the ligand-protein complex in a realistic environment (e.g., surrounded by water molecules), researchers can observe whether the key interactions, such as hydrogen bonds, are maintained over the simulation period. This provides a more rigorous assessment of the binding mode's stability. nih.gov For instance, MD simulations have been used to confirm the binding site of fragments on a target protein and to understand how a ligand might stabilize a protein in a specific conformation. unisi.it These simulations can validate and refine the hypotheses generated from molecular docking, providing greater confidence in the predicted binding mechanism of this compound derivatives. nih.gov

Ligand-Protein Complex Stability and Conformational Flexibility

The efficacy of a drug molecule is intrinsically linked to its ability to bind to a specific biological target, typically a protein, and the stability of the resulting complex. Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the physical movements of atoms and molecules, allowing researchers to understand the stability and conformational flexibility of ligand-protein complexes over time.

While specific MD simulation studies exclusively on this compound are not extensively documented in publicly available literature, the behavior of closely related quinazolinone derivatives in complex with various protein targets, such as Epidermal Growth Factor Receptor (EGFR), provides a strong basis for understanding its potential interactions. frontiersin.orgnih.govtandfonline.com

Root Mean Square Deviation (RMSD) is a key metric used to evaluate the stability of a ligand-protein complex during an MD simulation. It measures the average distance between the atoms of the ligand or protein at a given time point compared to a reference structure. A stable complex will typically exhibit low RMSD values that plateau over the simulation time, indicating that the ligand has found a stable binding pose within the protein's active site. For quinazolinone derivatives targeting proteins like EGFR, stable RMSD values are often observed, suggesting a consistent and stable binding mode. researchgate.net

Root Mean Square Fluctuation (RMSF) provides information on the flexibility of individual amino acid residues in the protein or atoms in the ligand. Higher RMSF values indicate greater flexibility. In the context of a ligand-protein complex, analysis of the RMSF of the protein's active site residues can reveal which amino acids are crucial for interacting with the ligand. For the ligand itself, RMSF can highlight the flexibility of different parts of the molecule, such as the pyridinylmethyl group in this compound. This flexibility can be crucial for the molecule to adapt its conformation to fit optimally within the binding pocket.

Studies on similar quinazolinone derivatives show that the quinazolinone core generally remains rigid, while substituent groups exhibit greater flexibility, allowing them to form key interactions with the protein. researchgate.net The linkage between the quinazolinone core and the pyridine ring in this compound allows for rotational freedom, which can be critical for achieving an optimal binding conformation.

Key Interactions Driving Stability:

The stability of the this compound-protein complex is anticipated to be governed by a network of non-covalent interactions. Based on studies of analogous compounds, these interactions likely include:

Hydrogen Bonds: The nitrogen atoms in the quinazolinone and pyridine rings, as well as the carbonyl oxygen, are potential hydrogen bond acceptors or donors. These interactions with amino acid residues in the protein's active site, such as threonine and methionine in EGFR, are crucial for anchoring the ligand. rjpbr.com

Hydrophobic Interactions: The aromatic rings of the quinazolinone and pyridine moieties can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The planar aromatic rings can also participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine, further stabilizing the complex.

| Interaction Type | Potential Interacting Groups on this compound | Typical Interacting Protein Residues (based on analogs) | Significance in Complex Stability |

|---|---|---|---|

| Hydrogen Bonding | Quinazolinone N, Pyridine N, Carbonyl O | Thr, Met, Asp, Lys | Anchors the ligand in the binding pocket. |

| Hydrophobic Interactions | Quinazolinone and Pyridine Rings | Leu, Val, Ala, Ile | Contributes to the overall binding affinity. |

| Pi-Pi Stacking | Aromatic Rings | Phe, Tyr, His | Enhances binding stability through aromatic interactions. |

Dynamic Behavior of this compound in Biological Microenvironments

The dynamic behavior of a drug molecule within its biological microenvironment, such as the aqueous environment of the cell or the hydrophobic interior of a protein's binding pocket, is a critical determinant of its pharmacological activity. MD simulations can model these environments and predict how this compound behaves in solution and upon binding to its target.

In an aqueous environment, the molecule's solubility and conformational preferences are key. The presence of nitrogen and oxygen atoms in this compound allows for hydrogen bonding with water molecules, influencing its solubility. The flexibility of the bond connecting the pyridine ring to the quinazolinone core allows the molecule to adopt various conformations in solution.

Binding Free Energy Calculations:

A critical aspect of understanding the dynamic behavior of a ligand-protein interaction is the calculation of binding free energy. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed to estimate the strength of the interaction. These calculations consider various energy components, including van der Waals forces, electrostatic interactions, and solvation energies, to predict the binding affinity of the ligand for the protein. For quinazolinone derivatives, these calculations have been instrumental in ranking potential inhibitors and understanding the contributions of different structural features to binding. nih.gov

| Computational Parameter | Information Gained | Relevance to this compound |

|---|---|---|

| RMSD of Ligand | Stability of the ligand's binding pose. | Indicates if the molecule maintains a consistent interaction with the target. |

| RMSF of Protein Residues | Flexibility of the binding site. | Identifies key residues that adapt to accommodate the ligand. |

| Binding Free Energy (e.g., MM/GBSA) | Strength of the ligand-protein interaction. | Predicts the binding affinity and potential inhibitory activity. |

| Analysis of Non-covalent Interactions | Specific forces holding the complex together. | Elucidates the role of the pyridine and quinazolinone moieties in binding. |

Preclinical Biological Activity Spectrum of 3 Pyridin 3 Ylmethyl Quinazolin 4 One and Its Analogs

Anticancer and Antiproliferative Activities

The anticancer potential of quinazolin-4-one derivatives is well-documented, with research highlighting their ability to inhibit the growth of various cancer cells, including those of the breast, lung, and pancreas. nih.gov This activity stems from their capacity to interact with multiple oncogenic targets. nih.govnih.gov

Analogs of 3-(Pyridin-3-ylmethyl)quinazolin-4-one have shown significant cytotoxic effects against a diverse panel of human cancer cell lines.

In one study, a series of fifteen 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antiproliferative activity. nih.gov Several of these compounds displayed notable inhibitory effects against human non-small cell lung cancer (NSCLC) HCC827 cells, human neuroblastoma SH-SY5Y cells, and hepatocellular carcinoma LM3 cells. nih.gov Specifically, compounds designated as 7i and 7m were the most potent against all tested cell lines, with IC₅₀ values of 1.12 μM and 1.20 μM against HCC827, respectively. nih.gov Importantly, these compounds showed lower toxicity towards normal human liver cells (H7702), suggesting a degree of selectivity for cancer cells. nih.gov

Table 1: Cytotoxicity of 6-(pyridin-3-yl) quinazolin-4(3H)-one Analogs (7i, 7m) against Various Cell Lines

| Compound | Cell Line | Cell Type | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| 7i | HCC827 | Non-Small Cell Lung Cancer | 1.12 | nih.gov |

| SH-SY5Y | Neuroblastoma | 2.01 | nih.gov | |

| LM3 | Hepatocellular Carcinoma | 2.33 | nih.gov | |

| H7702 | Normal Liver Cell | 8.66 | nih.gov | |

| 7m | HCC827 | Non-Small Cell Lung Cancer | 1.20 | nih.gov |

| SH-SY5Y | Neuroblastoma | 2.23 | nih.gov | |

| LM3 | Hepatocellular Carcinoma | 2.54 | nih.gov | |

| H7702 | Normal Liver Cell | 10.89 | nih.gov |

Other studies on related quinazolin-4-one derivatives have also confirmed their broad-spectrum cytotoxicity. A series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were tested against human breast cancer (MCF-7), cervical carcinoma (HeLa), liver cancer (HepG2), and colon cancer (HCT-8) cell lines. researchgate.net Several of these compounds exhibited potent antitumor activity, with the MCF-7 cell line being particularly sensitive. researchgate.net Similarly, novel quinoline (B57606) derivatives have shown cytotoxicity against A549 (lung), MCF-7 (breast), and other cancer cell lines. nih.gov

The anticancer effects of this compound and its analogs are frequently attributed to their ability to inhibit specific kinases and signaling pathways that are dysregulated in cancer.

The quinazoline (B50416) scaffold is a key feature of several clinically approved EGFR inhibitors. nih.gov Research has led to the development of novel hybrid compounds that merge the quinazolin-4-one structure with other pharmacophores to create dual inhibitors. A series of quinazolin-4-one/3-cyanopyridin-2-one hybrids were designed and synthesized to act as dual inhibitors of both EGFR and another key cancer-related enzyme, BRAFV600E. nih.govnih.gov Two compounds from this series, 18 and 19 , demonstrated significant inhibition of EGFR. nih.govnih.gov Molecular docking studies confirmed that these compounds fit within the binding site of EGFR, validating their potential as inhibitors. nih.govresearchgate.net

Mutations in the BRAF gene are common in several cancers, including melanoma and colorectal cancer. nih.gov The same quinazolin-4-one/3-cyanopyridin-2-one hybrids that inhibit EGFR were also found to be potent inhibitors of the mutated BRAFV600E protein. nih.govnih.gov Compounds 18 and 19 showed substantial inhibitory activity against BRAFV600E, highlighting the potential of these quinazolin-4-one derivatives as dual-targeting anticancer agents. nih.govresearchgate.net

Table 2: Dual Inhibitory Activity of Quinazolin-4-one Hybrids (18, 19)

| Compound | Target Enzyme | Activity | Source |

|---|---|---|---|

| 18 | EGFR | Substantial Inhibition | nih.govnih.gov |

| BRAFV600E | Substantial Inhibition | nih.govnih.gov | |

| 19 | EGFR | Substantial Inhibition | nih.govnih.gov |

| BRAFV600E | Substantial Inhibition | nih.govnih.gov |

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its abnormal activation is a hallmark of many human cancers. nih.govmdpi.com This pathway is considered a major target for anticancer drug development. nih.govresearchgate.net

A series of 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives were specifically designed as PI3K inhibitors. nih.gov Further investigation revealed that the lead compound, 7i , effectively suppressed the phosphorylation of Akt, a key downstream effector in the pathway. nih.gov This inhibition of the PI3K/Akt pathway led to cell cycle arrest at the G2/M phase and induced apoptosis in HCC827 cancer cells. nih.gov Other studies have also successfully developed 3-substituted quinazolin-4(3H)-one derivatives as potent PI3K inhibitors, with some compounds showing strong activity against the PI3Kα isoform. nih.gov The development of dimorpholinoquinazoline-based compounds has also yielded inhibitors that target the PI3K/Akt/mTOR cascade. nih.gov

Aurora Kinase A (AKA) is a crucial regulator of the cell cycle, and its inhibition presents a potential therapeutic strategy for cancers like non-small cell lung cancer (NSCLC). nih.govnih.gov The quinazolin-4(3H)-one structure has been identified as a promising template for developing AKA inhibitors. nih.govnih.gov A derivative, BIQO-19 , was synthesized to improve upon earlier quinazolin-4-one based inhibitors and showed enhanced antiproliferative activity in NSCLC cells, including those resistant to EGFR inhibitors. nih.govnih.gov BIQO-19 effectively inhibited the growth of EGFR-TKI-resistant H1975 NSCLC cells by suppressing the expression of activated AKA. nih.govnih.gov This inhibition of AKA resulted in G2/M phase cell cycle arrest and subsequently triggered apoptosis. nih.gov

Inhibition of Key Cancer-Related Enzymes and Receptors

Histone Deacetylase (HDAC) Inhibition

The quinazolin-4-one scaffold is a recognized "cap" group in the design of histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents. mdpi.com HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. youtube.com Inhibiting HDACs can restore the expression of these genes, making them a key target in cancer therapy. nih.gov

While research on this compound as a specific HDAC inhibitor is not extensively detailed in the provided results, numerous studies have focused on its analogs. For instance, novel quinazolin-4-one derivatives incorporating a hydroxamic acid moiety, which acts as a zinc-binding group in the HDAC active site, have been synthesized and evaluated. acs.orgnih.gov These studies identified selective HDAC6 inhibitors with potent activity. acs.orgnih.gov

One of the most promising drug candidates from a study, N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (3f), demonstrated selective HDAC6 inhibition with an IC50 value of 29 nM. nih.gov Another potent analog, (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b), was identified as the most powerful HDAC6 inhibitor in its series with an IC50 of 8 nM. acs.orgnih.gov The introduction of the quinazolinone moiety as a cap group has been a successful strategy in developing potent HDAC inhibitors. mdpi.com Further research on phthalazino[1,2-b]-quinazolinone derivatives has yielded multi-target HDAC inhibitors with nanomolar IC50 values against various cancer cell lines. nih.gov

Table 1: HDAC Inhibition by Quinazolin-4-one Analogs

| Compound Name | Target | IC50 (nM) | Source |

|---|---|---|---|

| (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b) | HDAC6 | 8 | acs.orgnih.gov |

| N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (3f) | HDAC6 | 29 | nih.gov |

| Compound 8h (a phthalazino[1,2-b]-quinazolinone derivative) | HDAC subtypes | Not Specified (nano-molar) | nih.gov |

| Compound H (a 2-aminobenzamide (B116534) derivative with quinazolinone cap) | HDAC6 | 40,000 | mdpi.com |

Mechanisms of Action (e.g., Cell Cycle Arrest, Apoptosis Induction)

Quinazolin-4-one derivatives exert their anticancer effects through various mechanisms, most notably by inducing cell cycle arrest and apoptosis (programmed cell death).

A novel quinazoline derivative, identified as 04NB-03, has been shown to effectively suppress the viability and proliferation of hepatocellular carcinoma (HCC) cells. nih.gov This compound induces cell cycle arrest at the G2/M phase and triggers apoptosis in a manner dependent on both concentration and time. nih.gov The underlying mechanism involves the accumulation of endogenous reactive oxygen species (ROS), as scavenging these ROS reversed the observed cell cycle arrest and apoptosis. nih.gov

Similarly, research into 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives, which are structurally very similar to the subject compound, revealed significant anticancer activity. nih.gov Two compounds in this series, 7i and 7m, showed potent inhibitory activity against human non-small cell lung cancer (NSCLC) HCC827 cells, with IC50 values of 1.12 μM and 1.20 μM, respectively. nih.gov Further investigation showed that compound 7i induced G2/M phase arrest and apoptosis in these cancer cells. nih.gov This was mediated through the PI3K/Akt signaling pathway, a critical pathway that regulates cell proliferation and survival, and the caspase-dependent apoptosis pathway. nih.gov

Other studies on flavonoids have also demonstrated that inducing cell cycle arrest and apoptosis are key anti-cancer mechanisms. For example, Prunetrin, a glycosyloxyisoflavone, was found to arrest the cell cycle in the G2/M phase and promote apoptosis in liver cancer cells through the cleavage of hallmark proteins like PARP and caspase-3. nih.gov This was associated with the inhibition of the Akt/mTOR pathway and activation of p38-MAPK signaling. nih.gov

Antimicrobial Activities

The quinazolin-4-one nucleus is a key pharmacophore associated with a wide spectrum of antimicrobial activities. nih.govnih.govjuniperpublishers.com Derivatives have shown efficacy against various pathogenic bacteria and fungi. nih.goveco-vector.com

Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacteria)

Derivatives of this compound have demonstrated notable antibacterial properties. The presence of the pyridine (B92270) moiety is thought to improve membrane penetration and binding to targets within the bacteria, with some derivatives showing 4–8 times higher activity against Staphylococcus aureus compared to their phenyl analogues. evitachem.com

Studies have reported that quinazolinone compounds are effective against a range of bacteria including Staphylococcus aureus, Streptococcus pneumoniae, Proteus mirabilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. eco-vector.com For instance, the pyrimidine (B1678525) derivative 2-Methyl-3-(2-phenyl-2-oxoethyl)quinazoline-4(3H)-on showed marked antimicrobial activity against Kl. pneumoniae in an in vivo model of generalized infection, comparable to the antibiotic ceftriaxone (B1232239). sibjcem.ru

A series of 2-substituted-(3-pyridyl)-quinazolinone derivatives were evaluated for their activity against phytopathogenic bacteria, with several compounds exhibiting higher antibacterial activity than the commercial bactericide bismerthiazol. researchgate.net Other research has shown that newly synthesized 2,3-disubstituted (3H)-quinazolinone derivatives possess mild to high antibacterial effects, particularly against Gram-negative bacteria. nih.gov The conjugation of quinazolinone derivatives with silver nanoparticles has also been shown to enhance antibacterial activity against several multidrug-resistant bacteria, including E. coli K1, Streptococcus pyogenes, Klebsiella pneumoniae, Bacillus cereus, and P. aeruginosa. nih.gov

Table 2: Antibacterial Activity of Selected Quinazolin-4-one Derivatives

| Compound/Derivative Class | Target Bacteria | Activity Details | Source |

|---|---|---|---|

| 3-(Pyridin-3-ylmethyl) derivatives | S. aureus | 4–8× higher activity than phenyl analogues | evitachem.com |

| 2-Methyl-3-(2-phenyl-2-oxoethyl)quinazoline-4(3H)-on | Klebsiella pneumoniae | Comparable activity to ceftriaxone in vivo | sibjcem.ru |

| 2-substituted-(3-pyridyl)-quinazolinones | Phytopathogenic bacteria | Higher activity than bismerthiazol | researchgate.net |

| Quinazolinone-Ag Nanoconjugates (QNZ 4, QNZ 6) | E. coli K1, S. pyogenes, K. pneumoniae, B. cereus, P. aeruginosa | Enhanced bactericidal activity | nih.gov |

| 2-phenyl-3-substituted quinazolin-4(3H)-ones (A1, A2, A3) | Not specified | Significant antibacterial activity | nih.gov |

Antifungal Activity

In addition to their antibacterial properties, quinazolin-4-one derivatives are recognized for their antifungal potential. nih.govnih.gov A variety of synthesized compounds based on this scaffold have been tested against pathogenic fungi.

For example, a series of 3-(1,3,4-oxadiazol-2-yl)-quinazolin-4(3H)-ones were screened for in vitro antimicrobial activity against three fungi: Candida albicans, Aspergillus niger, and A. clavatus. nih.gov The study found that derivatives containing a bromo or iodo group showed very good antifungal activity. nih.gov Similarly, newly synthesized 2,3-disubstituted (3H)-quinazolinone derivatives were found to be effective against all tested fungal strains. nih.gov

Another study focused on the antifungal activity of (3H)-quinazolin-4-one derivatives against fungi that affect trees. researchgate.net The compounds were tested against Fusarium oxysporum f. sp. albidinis, Fusarium oxysporum f. sp. canariensis, and Verticillium dahliae Kleb. researchgate.net The results indicated that several of the synthesized compounds displayed good antifungal activity against these plant pathogens. researchgate.net

Anti-inflammatory and Analgesic Effects

The quinazoline scaffold is a cornerstone in the development of compounds with anti-inflammatory and analgesic properties. mdpi.com Proquazone, a marketed non-steroidal anti-inflammatory drug (NSAID), is based on a 4-aryl-1-alkyl-quinazolinone structure, highlighting the therapeutic potential of this chemical class. mdpi.com

Numerous synthesized quinazolin-4-one derivatives have demonstrated significant anti-inflammatory and analgesic activities in preclinical studies. juniperpublishers.comnih.govnih.govnih.gov In one study, a series of new 3-methyl-4(3H)quinazolinone derivatives were synthesized and tested for both effects. nih.gov All compounds showed statistically significant anti-inflammatory activity in the carrageenan-induced hind paw edema test in mice, and the results from the p-benzoquinone-induced writhing test for analgesic activity were consistent with these findings. nih.gov Another series of 2-phenyl-3-substituted quinazolin-4(3H)-ones also exhibited significant analgesic and anti-inflammatory effects, with some compounds showing more potent activity than the standard drug, diclofenac (B195802) sodium. nih.gov

In vivo Anti-inflammatory Activity in Animal Models

The anti-inflammatory potential of quinazolin-4-one derivatives has been consistently validated using in vivo animal models, primarily the carrageenan-induced paw edema test in rats and mice. nih.govfabad.org.trnih.gov This test is a standard model for evaluating acute inflammation.

In one such study, a number of new 4(1H)-quinazolinones were synthesized and evaluated in the carrageenan-induced paw edema test, with structure-activity data suggesting that 2-isopropyl-1-phenyl-, 2-cyclopropyl-1-phenyl-, and 1-isopropyl-2-phenyl-4(1H)-quinazolinones provided optimal potency. nih.gov Another investigation of newer quinazolin-4-one derivatives found that all tested compounds exhibited anti-inflammatory activity, with edema inhibition ranging from 16.3% to 36.3% at a 50 mg/kg dose. nih.gov

A study on novel quinazolinone derivatives synthesized using a Vilsmeier reagent also employed the carrageenan-induced rat paw edema model. fabad.org.tr The results showed that compounds with 2-methyl and 2,4-dinitro substitutions on the aromatic ring at the 3-position were favorable for anti-inflammatory activity, with two compounds, QA-2 and QA-6, showing significant reduction in paw edema volume of 82.75% and 81.03%, respectively, after 4 hours. fabad.org.tr

Table 3: In vivo Anti-inflammatory Activity of Quinazolin-4-one Analogs in Carrageenan-Induced Paw Edema Model

| Compound Series/Name | Animal Model | Key Findings | Source |

|---|---|---|---|

| Newer quinazolin-4-one derivatives | Rat | 16.3% to 36.3% inhibition of edema at 50 mg/kg p.o. | nih.gov |

| Novel quinazolinone derivatives (QA-2, QA-6) | Rat | 82.75% and 81.03% reduction in paw edema volume, respectively. | fabad.org.tr |

| 4(1H)-quinazolinone derivatives | Rat | Optimal potency with specific isopropyl, cyclopropyl, and phenyl substitutions. | nih.gov |

| 3-methyl-4(3H)quinazolinone derivatives | Mouse | All compounds showed statistically significant effects. | nih.gov |

Analgesic Potency

Several studies have investigated the analgesic properties of quinazolinone derivatives. A series of 3-(2-pyridyl)-2-substituted-quinazolin-4(3H)-ones were synthesized and evaluated for their analgesic and anti-inflammatory activities. nih.gov In this series, the starting material, 2-hydrazino-3-(2-pyridyl)-quinazolin-4(3H)-one, was modified to create various analogs. nih.gov One of these, compound 2-(1-ethylpropylidene)-hydrazino-3-(2-pyridyl)-quinazolin-4(3H)-one (AS2), demonstrated moderate analgesic activity when compared to the standard drug, diclofenac sodium. nih.govresearchgate.net

Similarly, another study on 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-ones found that compound 2-(N'-3-pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-one (AS2) was the most potent analgesic in the series. nih.gov Research on 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones also identified compounds with notable analgesic effects. nih.gov Specifically, compounds A1, A2, and A3 showed moderately more potent analgesic activity than diclofenac sodium. nih.gov Further modifications, such as introducing a butyl group at the C-2 position, yielded a compound with 73 ± 1.49% analgesic activity, which was higher than the standard diclofenac in that study. encyclopedia.pub

Table 1: Analgesic Activity of Selected Quinazolinone Analogs

| Compound Name | Structure | Analgesic Activity Details | Reference |

|---|---|---|---|

| 2-(1-ethylpropylidene)-hydrazino-3-(2-pyridyl)-quinazolin-4(3H)-one (AS2) | Analog of this compound | Showed moderate analgesic activity compared to diclofenac sodium. | nih.govresearchgate.net |

| 2-(N'-3-pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-one (AS2) | Analog of this compound | Emerged as the most active compound for analgesic activity in its series. | nih.gov |

| 2-(1-methylpropylidene)-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one (A1) | Analog of this compound | Showed moderately more potent analgesic activity than diclofenac sodium. | nih.gov |

| 2-(1-ethylpropylidene)-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one (A2) | Analog of this compound | Showed moderately more potent analgesic activity than diclofenac sodium. | nih.gov |

Aldose Reductase Inhibition

Aldose reductase (AKR1B1) is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. nih.govresearchgate.net The quinazolinone scaffold has been explored for developing potent aldose reductase inhibitors. A series of novel quinazolin-4(1H)-one derivatives were designed and synthesized, showing IC₅₀ values for aldose reductase inhibition ranging from 0.015 to 31.497 μM. nih.gov

In another study, quinazolinone-based 2,4-thiazolidinedione-3-acetic acid derivatives were evaluated as aldose reductase inhibitors. nih.gov All the synthesized compounds in this series potently inhibited the enzyme, with IC₅₀ values in the nanomolar to low nanomolar range. nih.gov The most active compound, 5i, had an IC₅₀ of 2.56 nM, making it nearly 70 times more active than epalrestat, a marketed aldose reductase inhibitor. nih.gov Furthermore, a series of quinazolin-4(3H)-one derivatives with a 4-bromo-2-fluorobenzylidene moiety were developed as aldose reductase inhibitors. researchgate.net The cyclohexyl-substituted derivative (compound 9) was identified as the most potent, with a Kᵢ of 0.064 μM, which is 15 times more effective than epalrestat. researchgate.net

Table 2: Aldose Reductase Inhibitory Activity of Selected Quinazolinone Analogs

| Compound Class/Name | Structure | Inhibitory Activity (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|

| Quinazolin-4(1H)-one derivatives | General Quinazolinone Core | IC₅₀ values from 0.015 to 31.497 μM | nih.gov |

| Compound 5i (Quinazolinone-based 2,4-thiazolidinedione-3-acetic acid derivative) | Analog of this compound | IC₅₀ = 2.56 nM | nih.gov |

Antidiabetic Activity

Quinazoline derivatives have shown potential in the management of diabetes mellitus, primarily through the inhibition of key enzymes involved in glucose metabolism. nih.gov

DPP-4 inhibitors are a class of oral hypoglycemic agents used for treating type 2 diabetes. wikipedia.orgnih.gov They function by increasing the levels of incretins, which in turn enhances insulin (B600854) secretion and reduces blood glucose. wikipedia.org A series of 3H-imidazo[4,5-c]quinolin-4(5H)-ones, which are structurally related to quinazolinones, were reported to have potent DPP-4 inhibitory activity. nih.gov Although these initial compounds had poor oral absorption, esterification of the carboxylic acid moiety led to the development of a prodrug, compound 10h, which demonstrated high oral absorption and potent in vivo DPP-4 inhibition. nih.gov

Alpha-glucosidase inhibitors work by delaying carbohydrate digestion, which helps to suppress postprandial hyperglycemia. acs.org Several quinazolinone derivatives have been identified as potent alpha-glucosidase inhibitors. eurjchem.comnih.gov One study synthesized C-7 substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine analogs and found eight compounds with significant α-glucosidase inhibition, with IC₅₀ values below 2 μM. eurjchem.com

Another study on 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde and anilines also reported potent α-glucosidase inhibitory activity for all synthesized compounds when compared to the standard, acarbose (B1664774). acs.org Compounds 4h and 4i from this series showed the strongest inhibitory potential. acs.org Similarly, quinoline–1,3,4-oxadiazole conjugates bearing a 1,2,3-triazole moiety were investigated, and compound 4i, with a bromopentyl sidechain, exhibited the strongest α-glucosidase inhibition with an IC₅₀ of 15.85 µM, which was more potent than acarbose in that study. nih.gov

Table 3: Alpha-Glucosidase Inhibitory Activity of Selected Quinazolinone Analogs

| Compound Class/Name | Structure | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| C-7 substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine analogs | Analogs of this compound | < 2 μM (for 8 analogs) | eurjchem.com |

| Compound 4h (2,3-Dihydroquinazolin-4(1H)-one derivative) | Analog of this compound | Stronger than acarbose | acs.org |

| Compound 4i (2,3-Dihydroquinazolin-4(1H)-one derivative) | Analog of this compound | Stronger than acarbose | acs.org |

Anti-Alzheimer's Disease Potential

Alzheimer's disease (AD) is a progressive neurodegenerative disorder. nih.gov The complexity of AD necessitates the search for multi-target drugs, and quinazoline derivatives have shown potential as modulators or inhibitors of various targets implicated in the disease, such as cholinesterases. nih.gov

A key strategy in treating AD is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase acetylcholine (B1216132) levels in the brain. jddtonline.info A series of quinazolin-4(3H)-one derivatives were designed and synthesized as multifunctional agents for AD. nih.gov In this series, compound MR2938 showed promising AChE inhibitory activity with an IC₅₀ value of 5.04 μM. nih.gov This compound also exhibited anti-inflammatory properties, which is another important aspect of AD pathology. nih.gov Other research has also focused on designing novel quinazolinone derivatives as potent cholinesterase inhibitors, indicating the versatility of this scaffold for developing anti-Alzheimer's agents. jddtonline.info

Table 4: Cholinesterase Inhibitory Activity of a Selected Quinazolinone Analog

| Compound Name | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|

Modulation of Beta-Amyloid Aggregation

The aggregation of beta-amyloid (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease (AD). mdpi.com Consequently, the inhibition of Aβ aggregation is a key therapeutic strategy. drugbank.com Quinazoline and quinazolinone derivatives have been identified as a promising class of compounds for this purpose. mdpi.comdrugbank.comnih.gov Research has demonstrated that the quinazoline framework can serve as a suitable template for designing multi-targeting agents for AD. nih.gov

Studies on various 2,4-disubstituted quinazoline derivatives have shown their ability to prevent Aβ aggregation. nih.gov For instance, one of the most potent analogs, 4-(benzylamino)quinazolin-2-ol , demonstrated an IC₅₀ value of 270 nM for the inhibition of Aβ₄₀ aggregation. nih.gov Another compound, N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine , also showed good inhibition of Aβ₄₀ aggregation with an IC₅₀ of 2.3 μM. nih.gov A recently developed quinazoline derivative, Compound AV-2 , was found to prevent both self-induced and acetylcholinesterase-induced Aβ aggregation. nih.gov These findings underscore the potential of the quinazolinone scaffold, shared by this compound, in the development of agents that can modulate the formation of neurotoxic amyloid plaques. mdpi.comnih.gov

| Compound | Aβ₄₀ Aggregation Inhibition (IC₅₀) | Reference |

|---|---|---|

| 4-(benzylamino)quinazolin-2-ol | 270 nM | nih.gov |

| N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine | 2.3 µM | nih.gov |

Antiparasitic and Antimalarial Activities

The quinazolinone core structure is a versatile scaffold that has been explored for its efficacy against various parasitic infections, including those caused by protozoans like Toxoplasma gondii and Plasmodium species.

Toxoplasmosis, caused by the protozoan parasite Toxoplasma gondii, presents a significant health threat, particularly for immunocompromised individuals. nih.gov The search for more effective and less toxic treatments has led to the investigation of novel chemical scaffolds. nih.govresearchgate.net A series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vitro activity against T. gondii tachyzoites. nih.gov Among the tested compounds, two analogs featuring a diaryl ether moiety, Compound 8w and Compound 8x , demonstrated good efficacy, with IC₅₀ values of 4 µM and 3 µM, respectively. nih.gov Structure-activity relationship (SAR) studies suggested that a hydrophobic aryl group at the side chain of the piperazine (B1678402) was beneficial for activity. nih.gov Molecular docking simulations indicated these compounds may exert their effect by binding to the hydrophobic pocket of the ATP-binding cleft of T. gondii calcium-dependent protein kinase 1 (TgCDPK1). nih.gov

Toxoplasma gondii| Compound | Inhibition of T. gondii (IC₅₀) | Reference |

|---|---|---|

| Compound 8w | 4 µM | nih.gov |

| Compound 8x | 3 µM | nih.gov |

Malaria remains a major global health issue, and the emergence of drug-resistant Plasmodium strains necessitates the discovery of new antimalarial agents. omicsonline.org Quinazolinone derivatives, including 2,3-disubstituted analogs, have been identified as a promising class of compounds with potential antimalarial properties. nih.govomicsonline.orgnih.gov

In an in vivo study using a 4-day suppressive test in mice infected with the chloroquine-sensitive Plasmodium berghei ANKA strain, a series of 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones demonstrated significant antimalarial activity. nih.gov The compounds were administered at doses of 20 mg/kg and 40 mg/kg. omicsonline.org Several analogs exhibited notable parasite suppression. For example, Compound IVa was the most active, showing 78.4% suppression at a 40 mg/kg dose. omicsonline.org Other analogs, Compound IVf and Compound IIIc , also displayed promising activity with 71.6% and 70.7% suppression, respectively, at the same dose. omicsonline.org Another study on similar 2,3-disubstituted-4(3H)-quinazolinones found that Compound 13 and Compound 12 produced mean percentage suppressions of 72.86% and 67.60%, respectively. nih.gov These results highlight that 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones represent a viable scaffold for developing new antimalarial drugs. omicsonline.orgnih.gov

P. berghei| Compound | Dose (mg/kg) | Parasite Suppression (%) | Reference |

|---|---|---|---|

| Compound IVa | 40 | 78.4 | omicsonline.org |

| Compound 13 | Not Specified | 72.86 | nih.gov |

| Compound IVf | 40 | 71.6 | omicsonline.org |

| Compound IIIc | 40 | 70.7 | omicsonline.org |

| Compound 12 | Not Specified | 67.60 | nih.gov |

| Compound IVb | 40 | 60.6 | omicsonline.org |

Other Pharmacological Effects

Beyond their anti-infective and neuroprotective potential, quinazolinone analogs have been investigated for other central nervous system and antimicrobial activities.

The quinazolin-4-(3H)-one ring system has long been associated with central nervous system depressant and anticonvulsant activities, famously represented by the sedative-hypnotic methaqualone. nih.govmdpi.com This has spurred continued research into new analogs with improved therapeutic profiles. nih.govresearchgate.net The anticonvulsant effect of some quinazolinones is attributed to their ability to bind to the noncompetitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors or act as positive allosteric modulators at the GABA-A receptor. nih.govmdpi.com

A number of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives have been synthesized and shown to exhibit moderate to significant anticonvulsant activity in preliminary evaluations when compared to diazepam. nih.govscilit.com In one study, newly synthesized fluorinated quinazolines were tested using the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) models. nih.gov Several compounds, including 5b, 5c, 5d, and 5e , provided 100% protection in the scPTZ test, while compound 5f showed 66% protection in the MES test. nih.gov Another study of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones found that compounds 5, 6, and 8 were the most potent in this series, with considerable anticonvulsant activity and relatively low neurotoxicity. researchgate.net

| Compound | Protection in scPTZ Test (%) | Protection in MES Test (%) | Reference |

|---|---|---|---|

| 5b | 100 | Not Reported | nih.gov |

| 5c | 100 | Not Reported | nih.gov |

| 5d | 100 | Not Reported | nih.gov |

| 5e | 100 | Not Reported | nih.gov |

| 5f | 83 | 66 | nih.gov |

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular drugs. nih.govnih.gov Quinazoline and quinazolinone derivatives have shown considerable promise in this area. nih.govnih.gov The inclusion of pyridine and quinoline moieties, in particular, has been a successful strategy in designing potent agents against drug-resistant tuberculosis. nih.gov

Several studies have demonstrated the antimycobacterial efficacy of quinazolinone-based compounds. nih.gov One study reported a series of derivatives with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against M. tuberculosis H37Rv, with activity maintained against drug-resistant strains. nih.gov Another compound, 1,2-di(quinazolin-4-yl)diselane (DQYD) , showed a low MIC against M. tuberculosis H37Ra (0.5 µg/mL), comparable to first-line drugs. nih.gov A series of quinoline-pyrazole hybrids also exhibited significant activity, with some derivatives of isoniazid (B1672263) showing MIC values ranging from 0.62 to 2.5 µg/mL against the H37Rv strain. colby.edu The mechanism for some of these compounds is believed to involve the inhibition of crucial cellular processes, such as the cytochrome bc1 complex, which is essential for cellular respiration. plos.org

| Compound/Analog Series | Target Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Quinazolinone Derivatives | M. tuberculosis H37Rv | As low as 6.25 µg/mL | nih.gov |

| 1,2-di(quinazolin-4-yl)diselane (DQYD) | M. tuberculosis H37Ra | 0.5 µg/mL | nih.gov |

| Isoniazid-Triazole Hybrids | M. tuberculosis H37Rv | 0.62 - 2.5 µg/mL | colby.edu |

Antiviral Activity

Quinazolinone derivatives have been identified as a novel class of inhibitors against the replication of Zika virus (ZIKV) and Dengue virus (DENV), two significant human pathogens from the Flavivirus genus. nih.gov Phenotypic screening led to the discovery of 2,3,6-trisubstituted quinazolinone compounds as potent inhibitors of ZIKV replication. nih.gov Subsequent structure-activity relationship (SAR) studies explored how different substituents on the quinazolinone core affect this antiviral potency.

While the specific compound this compound (an analog referred to as compound 12 in one study) was found to be inactive, the position of the nitrogen in the pyridine ring and other substitutions played a crucial role in the observed antiviral effects. nih.gov For instance, an analog with a pyridin-4-yl substituent (compound 13) showed moderate activity with 68% ZIKV inhibition at a 10 µM concentration. nih.gov This suggests that the electronic properties and spatial orientation of the pyridine ring are critical for biological activity.

Further research has yielded highly potent analogs. Compounds 22 , 27 , and 47 demonstrated broad and powerful activities against both ZIKV and DENV, with EC₅₀ values as low as 86 nM and no significant cytotoxicity in mammalian cells. nih.gov Compound 27 , in particular, showed exceptional potency, inhibiting ZIKV replication by 90% at a concentration of 0.3 µM and over 99.9% at 10 µM, with an EC₅₀ of 100 nM. nih.gov This compound was also effective in mosquito C6/36 cells, with an EC₅₀ of 230 nM. nih.gov The mechanism of action for these compounds includes the significant reduction of viral non-structural proteins NS3 and NS5, as well as the capsid protein. nih.gov

Table 1: Antiviral Activity of Selected Quinazolinone Analogs Against Zika Virus (ZIKV)

Antioxidant Activity

The quinazolin-4-one framework is a key component in the design of novel antioxidant agents. mdpi.com The damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) in the body can lead to various diseases, making the development of effective antioxidants crucial. mdpi.com By functionalizing the quinazolin-4-one heterocycle with polyphenolic groups, researchers have successfully created hybrid molecules with significant antioxidant capabilities. nih.gov

Studies have shown that the antioxidant capacity of these derivatives is heavily influenced by the nature and position of their substituents. nih.gov For example, the introduction of an ortho-diphenolic moiety into the quinazolin-4-one structure results in compounds with stronger antioxidant effects than the reference antioxidants ascorbic acid and Trolox. mdpi.com Specifically, compounds designated as 5h , 5j , and 5k , all ortho-diphenolic derivatives, displayed the highest radical scavenging activity in assays such as ABTS, DPPH, and NO. mdpi.com The addition of a third phenolic group, creating pyrogallol (B1678534) derivatives, further enhanced this activity. nih.gov

In other studies, different series of quinazolinone derivatives have also demonstrated notable antioxidant properties. A series derived from 3-amino-2-methylquinazolin-4(3H)-one was screened for its ability to scavenge DPPH and nitric oxide (NO) radicals. orientjchem.org The results showed that compounds 5 (2-methyl-3-(pyrrolidin-2-ylideneamino)quinazolin-4(3H)-one) and 6 (3,3'-((1,4-phenylenebis(methanylylidene))bis(azanylylidene))bis(2-methylquinazolin-4(3H)-one)) exhibited excellent scavenging capacity, even higher than that of ascorbic acid. orientjchem.org Another study found that brominated quinazolinones, such as 6,8-dibromo-2-phenyl-3-(4-phenylthiazol-2-yl)-quinazolin-4(3H)-one , showed better scavenger activity than their unsubstituted counterparts. researchgate.net

Table 2: Antioxidant Activity of Selected Quinazolinone Analogs

DNA Binding and Nuclease Activity

Certain quinazoline derivatives have been found to interact with key proteins involved in DNA maintenance and repair, representing a critical mechanism for anticancer activity. nih.gov One such target is the Werner syndrome ATP-dependent helicase (WRN), a protein crucial for repairing DNA damage and maintaining genomic stability, especially in cancers with microsatellite instability. nih.gov

A series of new quinazoline derivatives were designed and synthesized to target the WRN helicase. nih.gov Research confirmed that these compounds exhibited antiproliferative activity that was dependent on the presence of WRN helicase. nih.gov Specifically, compound 9 from this series was shown through molecular docking and Cellular Thermal Shift Assay (CETSA) to bind directly to the WRN protein. nih.gov The proposed mechanism suggests that by targeting WRN, compound 9 disrupts its repair functions and its ability to bind with other key regulatory proteins, thereby compromising genomic stability in cancer cells. nih.gov This targeted inhibition of a DNA repair enzyme highlights a sophisticated mode of action for this class of compounds in cancer therapy. nih.gov

Immunotropic Effects

The immunotropic effects of quinazolin-4-one derivatives are highlighted by their ability to inhibit phosphoinositide 3-kinases (PI3Ks), a family of enzymes central to immune cell signaling, proliferation, and survival. nih.govgoogle.com The delta isoform of PI3K (PI3Kδ) is predominantly expressed in leukocytes, making it a key target for modulating inflammatory and immune responses. google.com A patent for quinazolin-4-ones describes them as inhibitors of human PI3Kδ, with potential for treating leukocyte-mediated disorders. google.com

In the pursuit of selective PI3K inhibitors for cancer therapy, a series of quinazolin-4(3H)-one derivatives with a 2-substituted N-methylpropanamide substituent were identified as potent and selective PI3Kα inhibitors. nih.gov The lead compound, 10 , demonstrated high potency with a PI3Kα enzymatic IC₅₀ value of 1.8 nM and a cellular IC₅₀ of 12.1 nM. nih.gov It also showed significant selectivity for the α isoform over other PI3K isoforms (β, δ, γ). nih.gov While PI3Kα is more broadly expressed than PI3Kδ, its inhibition also has profound effects on cell signaling pathways that are active in immune cells. The ability of these quinazolinone analogs to selectively inhibit PI3K isoforms underscores their potential as immunomodulatory agents.

Table 3: PI3K Inhibitory Activity of a Quinazolin-4-one Analog

Future Research Directions and Therapeutic Prospects

Development of Multifunctional 3-(Pyridin-3-ylmethyl)quinazolin-4-one Derivatives

A primary direction for future research lies in the development of multifunctional derivatives capable of modulating multiple biological targets simultaneously. The quinazolinone scaffold has been associated with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. nih.govnih.gov The pyridine (B92270) ring is known to enhance the binding affinity of molecules to biological targets like enzymes and receptors. evitachem.com

Future efforts could focus on creating derivatives that act as multi-target agents for complex conditions like Alzheimer's disease or cancer. For instance, research on other quinazoline (B50416) derivatives has led to the development of agents that concurrently inhibit human cholinesterases (hChE) and β-secretase (hBACE-1), key enzymes in Alzheimer's pathology. nih.gov By strategically modifying the this compound structure, it may be possible to design novel compounds with a tailored polypharmacological profile, addressing multiple facets of a disease with a single molecule.

Exploration of Novel Molecular Targets and Pathways

While quinazolinone derivatives are known to interact with several established targets, a significant opportunity exists in identifying novel molecular pathways. Current research has identified that various quinazolinone compounds exert their effects by inhibiting key enzymes involved in disease progression.

Notable molecular targets for quinazolinone-based compounds include:

PI3K/Akt Pathway : Abnormal activation of this pathway is common in many human cancers. bohrium.comnih.gov Novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives have been shown to induce cancer cell apoptosis by targeting this pathway. bohrium.comnih.gov

Tyrosine Kinases : These enzymes are crucial for cell signaling, and their inhibition is a key strategy in cancer therapy. Quinazolinone derivatives have shown inhibitory activity against multiple tyrosine kinases, including EGFR, HER2, and CDK2. nih.govnih.gov

DNA Gyrase : This bacterial enzyme is a target for antimicrobial agents. Certain quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds have been investigated as DNA gyrase inhibitors. mdpi.com

Future studies should investigate whether this compound and its future derivatives can interact with these known targets or uncover entirely new ones. Exploring its effect on pathways related to inflammation, such as cyclooxygenase (COX) enzymes, or neurodegenerative processes could open new therapeutic avenues. nih.gov

Advanced Computational Tools for Rational Design and Lead Optimization

The process of transforming a promising "hit" molecule into a viable drug candidate, known as lead optimization, is complex and resource-intensive. ijpsjournal.com Advanced computational tools are revolutionizing this process by enabling the rational design of new analogues with improved properties. ijpsjournal.com

For the development of this compound derivatives, the following computational approaches are essential:

Molecular Docking and Dynamics : These structure-based methods predict how a molecule will bind to a target protein, providing insights into the mechanism of action and guiding structural modifications to enhance potency. nih.govijpsjournal.com

Quantitative Structure-Activity Relationship (QSAR) : This ligand-based approach identifies correlations between the chemical structure of a compound and its biological activity, helping to predict the efficacy of new designs. ijpsjournal.com

ADME Prediction : In silico tools can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, which is crucial for ensuring it has favorable pharmacokinetics. nih.gov

Artificial Intelligence and Machine Learning (AI/ML) : AI-driven strategies can analyze vast datasets to predict promising candidates, suggest novel chemical structures, and accelerate the exploration of chemical space. ijpsjournal.com

By integrating these computational methods, researchers can more efficiently design and screen derivatives of this compound, optimizing for potency, selectivity, and drug-like properties while minimizing potential toxicity. nih.govijpsjournal.com

Synthesis of Hybrid Molecules Incorporating the Quinazolinone Scaffold

Molecular hybridization is a modern drug design strategy that involves covalently linking two or more pharmacophores (bioactive molecular fragments) into a single hybrid molecule. nih.govmdpi.com This approach aims to create compounds with dual or synergistic modes of action, potentially leading to improved efficacy or the ability to overcome drug resistance. researchgate.net

The quinazolinone scaffold is an ideal backbone for creating such hybrids. nih.gov Researchers have successfully synthesized and tested hybrids combining quinazolinone with other bioactive moieties, including:

Sulfonamides nih.gov

Pyrazoles and Pyrimidinones mdpi.com

Thiazoles and Triazoles nih.gov

1,4-Naphthoquinones mdpi.com

Future work could involve the synthesis of hybrid molecules where the this compound scaffold is linked to other pharmacologically active groups. For example, creating a hybrid with an imidazole (B134444) linker has been shown to produce dual Gram-positive/negative antibacterial activity, a significant improvement over many quinazolinones that are only active against Gram-positive bacteria. evitachem.com This strategy holds immense potential for generating novel chemical entities with unique therapeutic profiles.

Addressing Challenges in Derivative Development and Efficacy Enhancement

Despite the promise of the quinazolinone scaffold, several challenges must be addressed to develop effective therapeutic agents. A key challenge is achieving target selectivity to minimize off-target effects. Enhancing potency and overcoming potential mechanisms of drug resistance are also critical hurdles in drug development.